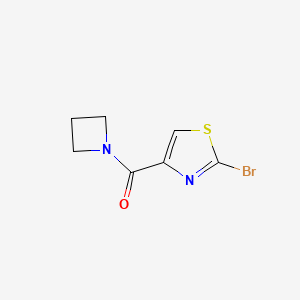
4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole
Cat. No. B8696248
Key on ui cas rn:
919784-50-2
M. Wt: 247.11 g/mol
InChI Key: IMFICRJTTJUEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977328B2
Procedure details


To a solution of 2-bromothiazole-5-carboxylic acid (752 mg, 3.62 mmol) in DCM (10 mL) was slowly added oxalyl chloride (0.38 mL, 4.34 mmol) and then DMF (1 drop). The mixture was stirred for 4 hours, following which the organics were removed in vacuo, and the residues azeotroped with toluene (10 mL). The crude material was dissolved in DCM (10 mL) and slowly added to a stirred suspension of azetidine hydrochloride (404 mg, 4.34 mmol) and triethylamine (1.8 mL, 13 mmol) in DCM (25 mL). The mixture was stirred at RT for 2 hours before the organics were removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and water (25 mL), the organic layer washed with brine (25 mL), dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 40% ethyl acetate in iso-hexane, to give the desired compound (500 mg).






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4](C(O)=O)=[CH:5][N:6]=1.[C:10](Cl)(=[O:14])C(Cl)=O.Cl.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[N:17]1([C:10]([C:5]2[N:6]=[C:2]([Br:1])[S:3][CH:4]=2)=[O:14])[CH2:20][CH2:19][CH2:18]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
752 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CN1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
404 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1CCC1
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organics were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residues azeotroped with toluene (10 mL)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude material was dissolved in DCM (10 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT for 2 hours before the
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organics were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate (50 mL) and water (25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 40% ethyl acetate in iso-hexane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCC1)C(=O)C=1N=C(SC1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

